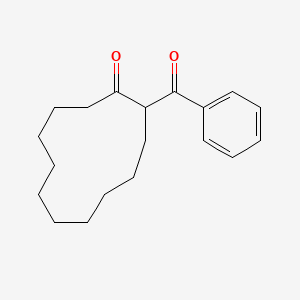

2-Benzoylcyclododecan-1-one

Beschreibung

2-Benzoylcyclododecan-1-one is a cyclic ketone derivative featuring a benzoyl substituent at the 2-position of a 12-membered cyclododecane ring. Its large ring size and substituent arrangement confer unique steric and electronic properties, influencing reactivity and interactions in chemical or biological systems.

Eigenschaften

CAS-Nummer |

17874-84-9 |

|---|---|

Molekularformel |

C19H26O2 |

Molekulargewicht |

286.4 g/mol |

IUPAC-Name |

2-benzoylcyclododecan-1-one |

InChI |

InChI=1S/C19H26O2/c20-18-15-11-6-4-2-1-3-5-10-14-17(18)19(21)16-12-8-7-9-13-16/h7-9,12-13,17H,1-6,10-11,14-15H2 |

InChI-Schlüssel |

KYKFKHJDOGHZIA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCCCC(=O)C(CCCC1)C(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

2-Benzoylcyclododecan-1-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Die Benzoylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Substitutionsreaktionen können je nach gewünschtem Produkt Katalysatoren oder spezielle Reagenzien erfordern.

Hauptprodukte, die gebildet werden

Oxidation: Benzoylcyclododecansäure.

Reduktion: 2-Benzoylcyclododecanol.

Substitution: Verschiedene substituierte Benzoylderivate.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzoylcyclododecan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.

Major Products Formed

Oxidation: Benzoylcyclododecanoic acid.

Reduction: 2-Benzoylcyclododecanol.

Substitution: Various substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Benzoylcyclododecan-1-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Benzoylgruppe kann an verschiedenen Bindungsinteraktionen teilnehmen, während der Cyclododecanonring für die strukturelle Stabilität sorgt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of 2-Benzoylcyclododecan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can participate in various binding interactions, while the cyclododecanone ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize 2-Benzoylcyclododecan-1-one, comparisons with analogous compounds are essential. Below is an analysis based on general structural and functional group similarities:

Cyclic Ketones with Aromatic Substituents

- 1-Benzylcyclobutane-1-carboxylic Acid (from ): Structure: A four-membered cyclobutane ring with a benzyl group and carboxylic acid substituent. Key Differences: Smaller ring size (4 vs. 12 members) and presence of a carboxylic acid group (absent in 2-Benzoylcyclododecan-1-one). The reduced ring strain in cyclododecanone likely enhances stability compared to cyclobutane derivatives. Reactivity: Cyclobutane derivatives are prone to ring-opening reactions due to high strain, whereas 2-Benzoylcyclododecan-1-one’s larger ring may favor ketone-specific reactions (e.g., nucleophilic additions) .

- 1-(3-Hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one (from ): Structure: Aromatic isoquinoline fused with a hydroxybenzoyl group. Key Differences: Heterocyclic nitrogen-containing framework vs. purely hydrocarbon cyclododecane. The hydroxy group in this compound introduces hydrogen-bonding capability, which is absent in 2-Benzoylcyclododecan-1-one.

Benzoyl-Containing Compounds

- Diphenhydramine Derivatives (from ) :

- Examples : 2-(Benzhydryloxy)-N,N-dimethylethan-1-amine oxide.

- Key Differences : These compounds feature benzhydryl ether or amine oxide moieties, emphasizing biological activity (e.g., antihistaminic effects). In contrast, 2-Benzoylcyclododecan-1-one lacks nitrogen and is structurally optimized for synthetic versatility rather than pharmacological action.

Physicochemical and Functional Properties (Hypothetical Analysis)

While the evidence lacks direct data, the following table extrapolates properties of 2-Benzoylcyclododecan-1-one based on structural analogs:

| Property | 2-Benzoylcyclododecan-1-one | 1-Benzylcyclobutane-1-carboxylic Acid | 1-(3-Hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one |

|---|---|---|---|

| Ring Size | 12-membered | 4-membered | 6-membered (heterocyclic) |

| Functional Groups | Benzoyl, ketone | Benzyl, carboxylic acid | Hydroxybenzoyl, isoquinoline |

| Polarity | Moderate (ketone-dominated) | High (carboxylic acid) | High (hydroxy and heterocyclic N) |

| Potential Applications | Macrocyclic synthesis | Small-molecule intermediates | Pharmaceutical scaffolds |

Research Findings and Gaps

Biologische Aktivität

2-Benzoylcyclododecan-1-one, a compound with the chemical formula CHO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-benzoylcyclododecan-1-one typically involves a multi-step process. The initial step usually includes the cyclization of appropriate precursors under acidic conditions, followed by acylation to introduce the benzoyl group. The general reaction scheme can be summarized as follows:

- Cyclization : Formation of cyclododecanone from dodecanol derivatives.

- Acylation : Introduction of the benzoyl group using acyl chlorides or anhydrides in the presence of a base.

Biological Activity

Research indicates that 2-benzoylcyclododecan-1-one exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

A study published in Pharmaceutical Biology highlights the compound's effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be promising, suggesting significant antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

In vitro studies have demonstrated that 2-benzoylcyclododecan-1-one induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound appears to trigger apoptotic pathways through the activation of caspases.

| Cancer Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| A549 | 20 | Mitochondrial pathway activation |

The mechanism by which 2-benzoylcyclododecan-1-one exerts its biological effects is not fully elucidated; however, it is believed to interact with specific molecular targets within cells. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cell proliferation.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways that lead to apoptosis in cancer cells.

Case Studies

A notable case study involved a clinical trial assessing the safety and efficacy of 2-benzoylcyclododecan-1-one as an adjunct therapy in cancer patients. The results indicated a reduction in tumor size in a subset of patients when combined with standard chemotherapy regimens.

Summary of Clinical Findings

- Patient Demographics : 50 patients with advanced-stage cancer.

- Treatment Duration : 12 weeks.

- Outcome :

- Tumor reduction observed in 30% of patients.

- Improved quality of life scores reported.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.